
Di(1-adamantyl)phosphine oxide
Vue d'ensemble
Description
Di(1-adamantyl)phosphine oxide is a useful research compound. Its molecular formula is C20H31OP and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di(1-adamantyl)phosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di(1-adamantyl)phosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
Di(1-adamantyl)phosphine oxide has been utilized as a preligand in ruthenium-catalyzed arylation reactions, demonstrating efficient and functional group-tolerant catalysis through C-H bond activation using aryl chlorides (Ackermann, 2005).
Precatalysts for Suzuki Reactions
This compound has been employed in synthesizing precatalysts for Suzuki reactions of aryl chlorides, showing effective catalysis with a balanced Pd-to-PA ratio and optimized reaction conditions (Xiao et al., 2021).
Synthesis and Reactions
Di(1-adamantyl)phosphine oxide has been synthesized and used to produce secondary phosphine oxides, sulfides, and selenides, demonstrating versatility in chemical reactions and synthesis (Goerlich & Schmutzler, 1993).
Polyimide Synthesis
It has been used in the synthesis of novel polyimides, which exhibited good solubility, high thermal stability, and desirable electronic properties (Kwak et al., 2006).
Ligand Synthesis for Catalysis
Di(1-adamantyl)phosphine oxide has been synthesized as a ligand for palladium-catalyzed cross-coupling reactions, showing its utility in facilitating selective chemical processes (Tewari et al., 2004).
Phosphine Ligand in Transition Metal-Catalyzed Reactions
It has been employed as a phosphine ligand in transition metal-catalyzed reactions, demonstrating its effectiveness in promoting selective arylation processes (Lundgren, 2014).
Use in P-Chirogenic Phosphine Oxides Synthesis
Di(1-adamantyl)phosphine oxide was a precursor in synthesizing new P-chirogenic phosphine oxides for catalytic asymmetric Diels–Alder reactions, showing its role in enantioselective synthesis (Matsukawa et al., 2000).
Formation of Polyimides with Electronic Applications
This compound was involved in forming polyimides that exhibited excellent thermal stability and low dielectric constants, making them suitable for electronic applications (Kwak et al., 2006).
Propriétés
IUPAC Name |
1-(1-adamantylphosphonoyl)adamantane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,22H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPQHGMECVEYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101689086 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





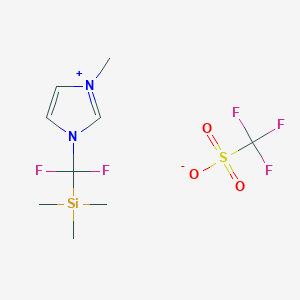

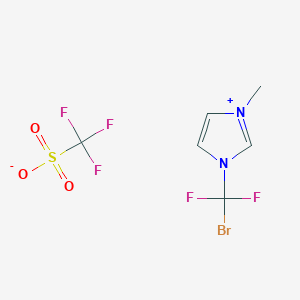


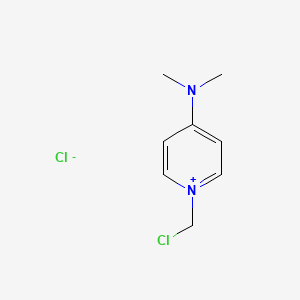


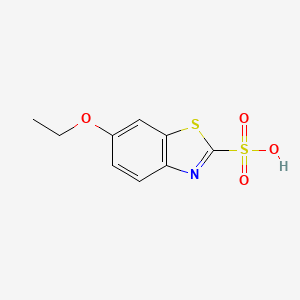
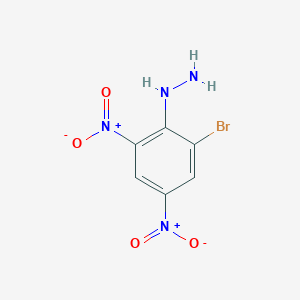
![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)
